(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Description
(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21F2N3O and its molecular weight is 333.383. The purity is usually 95%.
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Biological Activity
(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, also known by its CAS number 1351595-58-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H21F2N3O with a molecular weight of 333.4 g/mol. The structure features a difluorophenyl group and an imidazolyl-piperidine moiety, which are key components influencing its biological properties.
Property | Value |
---|---|
CAS Number | 1351595-58-8 |
Molecular Formula | C18H21F2N3O |
Molecular Weight | 333.4 g/mol |
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activities, particularly in cancer therapy and neuropharmacology. The following sections summarize findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that imidazole derivatives can inhibit tumor growth through various mechanisms. For instance, compounds containing imidazole rings have been reported to induce apoptosis in cancer cells:
- Cell Cycle Effects : In vitro studies demonstrated that certain derivatives can cause cell cycle arrest and apoptosis in breast cancer cell lines (MDA-MB-231) at micromolar concentrations. For example, compounds similar to the target compound have shown enhanced caspase-3 activity, indicating effective apoptosis induction at concentrations around 10 µM .
- Microtubule Destabilization : Some related compounds have been identified as microtubule-destabilizing agents, which could suggest a similar mechanism for this compound. Such mechanisms are critical in preventing cancer cell proliferation .
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications:
- Receptor Modulation : Compounds with similar piperidine structures have been studied for their ability to modulate neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders .
- CNS Activity : The imidazole derivative's ability to cross the blood-brain barrier may enhance its efficacy in treating central nervous system disorders.
Study on Related Compounds
A systematic study on imidazole derivatives revealed that modifications on the imidazole ring can significantly affect their biological activity. One study showed that specific substitutions led to improved binding affinity and selectivity towards target receptors involved in cancer pathways .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O/c1-2-17-21-7-10-23(17)12-13-5-8-22(9-6-13)18(24)14-3-4-15(19)16(20)11-14/h3-4,7,10-11,13H,2,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBAJXFUZVIJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.